1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde 1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881673-31-0
VCID: VC11724054
InChI: InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-13H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol

1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

CAS No.: 881673-31-0

Cat. No.: VC11724054

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde - 881673-31-0

Specification

CAS No. 881673-31-0
Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-13H,1H3
Standard InChI Key NSLXRXVEXGLLNX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O

Introduction

Chemical Structure and Properties

The compound features a central pyrrole ring substituted at the 1-position with a 4-methylphenylsulfonyl group, at the 5-position with a phenyl group, and at the 3-position with a formyl (aldehyde) group. Its molecular formula is C₁₈H₁₅NO₃S, with a molecular weight of 325.4 g/mol. Key identifiers include the CAS number 881673-31-0 and the IUPAC name 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅NO₃S
Molecular Weight325.4 g/mol
CAS Number881673-31-0
IUPAC Name1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O
InChI KeyNSLXRXVEXGLLNX-UHFFFAOYSA-N

The sulfonyl group enhances the compound’s stability and polarity, while the aldehyde provides a reactive site for further functionalization .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:

  • Pyrrole Core Formation: A pyrrole precursor is synthesized via Paal-Knorr condensation or other cyclization methods.

  • Sulfonylation: The pyrrole’s nitrogen atom is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions.

  • Formylation: Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack formylation or directed ortho-metalation strategies .

Analytical Data

  • NMR Spectroscopy: Proton NMR reveals signals corresponding to the aromatic protons of the phenyl and tolyl groups (δ 6.5–7.8 ppm), the sulfonyl group’s deshielding effect, and the aldehyde proton (δ 9.8–10.2 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.4 [M+H]⁺.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s aldehyde and sulfonyl groups make it a versatile building block for:

  • Heterocyclic Drug Candidates: The aldehyde participates in Schiff base formation, enabling coupling with amines to generate imine-linked pharmacophores .

  • Agrochemicals: Sulfonylated pyrroles are precursors to herbicides and fungicides due to their bioavailability and stability.

Research Findings and Case Studies

Case Study: Serotonin Receptor Ligands

A 2021 study demonstrated that 2-phenyl-1H-pyrrole-3-carboxamide derivatives with sulfonyl substitutions exhibit nanomolar affinity for 5-HT₆ receptors. For example, compound 27 (a fluorinated analogue) reversed scopolamine-induced memory deficits in rats, highlighting the therapeutic potential of this structural class .

Stability and Reactivity

  • Aldehyde Reactivity: The formyl group undergoes nucleophilic addition with amines and hydrazines, enabling the synthesis of hydrazones and imines for drug discovery.

  • Sulfonyl Group Stability: The electron-withdrawing sulfonyl moiety stabilizes the pyrrole ring against oxidative degradation, enhancing shelf life.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving precise substitution on the pyrrole ring requires optimized reaction conditions to avoid isomer formation.

  • Purification: Polar byproducts from sulfonylation necessitate advanced chromatographic techniques for isolation.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the phenyl and sulfonyl groups could optimize bioavailability and target selectivity.

  • In Vivo Studies: Evaluating the compound’s pharmacokinetics and toxicity profiles is critical for translational applications .

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